L-372662
Beschreibung
Significance of Oxytocin (B344502) Receptor Modulators in Biological Systems
Oxytocin, a nonapeptide, exerts its effects by binding to the oxytocin receptor, a member of the G protein-coupled receptor superfamily. wikipedia.orgmedchemexpress.com This interaction triggers intracellular signaling cascades, primarily via Gq and Gi proteins, leading to various physiological responses. medchemexpress.com Beyond its well-established roles in uterine contraction during labor and milk ejection during lactation, oxytocin and its receptor are involved in a wide array of functions. drugbank.comphysiology.orgwikipedia.org These include aspects of social behavior, maternal care, stress response, and potential influences on cardiovascular and metabolic functions. sigmaaldrich.comphysiology.orgfrontiersin.orgresearchgate.net The widespread distribution of oxytocin receptors in various tissues, including the uterus, mammary glands, and areas of the brain, underscores their significance in regulating diverse biological processes. sigmaaldrich.comwikipedia.org Consequently, compounds that can selectively modulate oxytocin receptor activity are of considerable interest for both basic research and potential therapeutic applications. sigmaaldrich.comtandfonline.comfrontiersin.org
Historical Context of Non-Peptide Oxytocin Antagonist Development
The development of oxytocin receptor antagonists has been pursued for various therapeutic purposes, notably for the management of preterm labor. tandfonline.comnih.govresearchgate.net Early efforts in this field primarily focused on peptide-based antagonists, such as atosiban, which is a competitive antagonist of both oxytocin and vasopressin V1a receptors and has been approved for clinical use in Europe to delay preterm birth. researchgate.netphysiology.org While effective, peptide antagonists often face limitations such as poor oral bioavailability and short duration of action, necessitating parenteral administration. researchgate.netphysiology.org This spurred research into the identification and development of non-peptide oxytocin antagonists with improved pharmacokinetic properties, including oral activity. nih.govnih.govacs.orgnih.gov The aim was to find compounds that could offer better safety and efficacy profiles compared to existing therapies for conditions like preterm labor. tandfonline.comnih.gov The development of non-peptide antagonists has been an active area of research for several decades, exploring various structural classes. tandfonline.comnih.gov
Rationale for Investigating L-372662 within this Therapeutic Class
This compound emerged from research efforts focused on identifying orally active non-peptide oxytocin antagonists. nih.govnih.govacs.org It is a member of a structural class based on the 1-(N-benzoylpiperidin-4-yl)-4H-3,1-benzoxazin-2(1H)-one template. nih.govresearchgate.net The investigation into this compound was driven by the need for oxytocin receptor antagonists with enhanced pharmacokinetic properties, particularly good oral bioavailability, which was a limitation of some earlier non-peptide compounds like L-371,257. physiology.orgnih.govacs.org Modifications to previous structures, such as incorporating pyridine (B92270) N-oxide groups, led to the identification of compounds like this compound with improved profiles. nih.govacs.orgpatsnap.com The rationale was to develop a potent and selective oxytocin receptor antagonist with favorable properties for both oral and intravenous administration, potentially offering advantages for therapeutic use. nih.govnih.govacs.org
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[1-[2-methoxy-4-[1-[(2-methyl-1-oxidopyridin-1-ium-3-yl)methyl]piperidin-4-yl]oxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O6/c1-23-24(7-5-15-36(23)40)21-34-16-13-27(14-17-34)43-28-9-10-29(31(20-28)41-2)32(38)35-18-11-26(12-19-35)37-30-8-4-3-6-25(30)22-42-33(37)39/h3-10,15,20,26-27H,11-14,16-19,21-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWSXDUHUVMPBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=[N+]1[O-])CN2CCC(CC2)OC3=CC(=C(C=C3)C(=O)N4CCC(CC4)N5C6=CC=CC=C6COC5=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162045-26-3 | |
| Record name | L-372662 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162045263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-372662 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS95DW687N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Discovery and Design of L 372662
Compound Discovery Methodologies for Non-Peptide Antagonists
The discovery of non-peptide antagonists for peptide receptors, such as L-372662, often involves target-based screening strategies. These strategies screen for direct inhibitors of critical signaling components like receptors. Analysis of drug origins indicates that target-based approaches are more prevalent in the discovery of novel target drugs nih.gov. High-throughput screening of chemical libraries is a common method to identify initial small molecule hits, which are then optimized to lead compounds with higher potency through structural modifications nih.gov. Another approach involves mimicking the conformation and characteristics of peptide molecules with non-peptide compounds, known as peptidomimetics, to interrupt protein-protein interactions mdpi.com. Screening strategies, including high-throughput screening and fragment screening, are frequently used to identify hits and discover peptidomimetics based on known compounds mdpi.com.
Rational Design Principles and Synthetic Strategies
The rational design of this compound involved systematic approaches to ligand design, recognizing that potent, receptor-selective ligands are crucial in biology and medicine bohrium.com. This process often starts with known active compounds and involves structural modifications to enhance desired properties like potency, selectivity, and pharmacokinetic profiles nih.govbohrium.comunc.edu. Rational design and synthesis are key aspects in the development of new chemical entities with specific biological activities rsc.orgugent.beresearchgate.net.
Modification of Pre-existing Templates (e.g., L-371,257)
This compound was developed through the modification of a previously reported oxytocin (B344502) antagonist, L-371,257 patsnap.comacs.orgnih.gov. L-371,257 was an early orally bioavailable non-peptide oxytocin antagonist that showed high affinity and selectivity for the human oxytocin receptor over vasopressin receptors wikipedia.orgtocris.comnih.govacs.org. However, some early non-peptide antagonists, including L-371,257, suffered from a lack of bioavailability physiology.org. The modification of L-371,257 served as a starting point for the design of compounds with improved properties patsnap.comacs.orgnih.gov. Specifically, the acetylpiperidine terminus of L-371,257 was modified patsnap.comacs.orgnih.gov.
Incorporation of Specific Chemical Moieties (e.g., Pyridine (B92270) N-oxide groups)
A key modification in the development of this compound was the incorporation of various pyridine N-oxide groups at the modified acetylpiperidine terminus of the L-371,257 template patsnap.comacs.orgnih.gov. This strategic incorporation led to the identification of compounds, including this compound, that exhibited improved pharmacokinetics and excellent oral bioavailability patsnap.comacs.orgnih.gov. Pyridine N-oxide moieties are known to be incorporated into various chemical structures, and their synthesis can involve oxidation of pyridine compounds using reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide google.comorgsyn.orgbme.hu.
Detailed Research Findings
Studies on this compound and related pyridines demonstrated that this compound possessed good potency in vitro, with a Kᵢ value of 4.1 nM for the cloned human oxytocin receptor patsnap.comacs.orgnih.gov. It also showed good potency in vivo patsnap.comacs.orgnih.gov. This compound exhibited excellent oral bioavailability in animal models (90% in the rat, 96% in the dog) and good aqueous solubility (>8.5 mg/mL at pH 5.2), which could aid in intravenous formulation patsnap.comacs.orgnih.gov. Furthermore, this compound demonstrated excellent selectivity against human arginine vasopressin receptors patsnap.comacs.orgnih.gov. Research also explored the impact of other structural modifications; for instance, incorporating a 5-fluoro substituent on the central benzoyl ring enhanced in vitro and in vivo potency but negatively affected pharmacokinetic profiles patsnap.comacs.orgnih.gov. Lipophilic substitution around the pyridine ring increased in vitro affinity but presented a metabolic liability patsnap.comacs.orgnih.gov. Approaches like adding a cyclic constraint or incorporating trifluoromethyl groups were investigated to prevent this metabolism, with the latter showing some improvement in plasma pharmacokinetics acs.orgnih.gov.
Here is a summary of some research findings for this compound:
| Property | Value | Notes | Source |
| In vitro potency (hOTR) | Kᵢ = 4.1 nM | Cloned human oxytocin receptor | patsnap.comacs.orgnih.gov |
| In vivo potency (rat) | Intravenous AD₅₀ = 0.71 mg/kg | patsnap.comacs.orgnih.gov | |
| Oral bioavailability (rat) | 90% | patsnap.comacs.orgnih.gov | |
| Oral bioavailability (dog) | 96% | patsnap.comacs.orgnih.gov | |
| Aqueous solubility | >8.5 mg/mL at pH 5.2 | Facilitates IV formulation | patsnap.comacs.orgnih.gov |
| Selectivity | Excellent vs. human vasopressin receptors | V₁a and V₂ receptors | patsnap.comacs.orgnih.gov |
Oxytocin Receptor Binding Affinity and Potency Studies
This compound has been identified as a potent non-peptide antagonist of the oxytocin receptor. Studies have provided quantitative data on its binding affinity and potency through in vitro assays.
In Vitro Receptor Binding Assays (e.g., K_i values for cloned human oxytocin receptor)
In vitro studies utilizing cloned human oxytocin receptors have demonstrated that this compound possesses high binding affinity. The reported K_i values for this compound at the cloned human oxytocin receptor are consistently in the nanomolar range. Specific K_i values reported include 4.8 nM medchemexpress.commedchemexpress.comglpbio.comglpbio.com and 4.1 nM patsnap.comacs.org. The K_d value for this compound for the wild-type human OTR is reported as 5.8 nM medchemexpress.commedchemexpress.com.
An interactive table summarizing the binding affinity data is provided below:
| Receptor Type | Assay Type | K_i (nM) | K_d (nM) | Citation |
| Cloned human oxytocin receptor | In vitro binding | 4.8 | - | medchemexpress.commedchemexpress.comglpbio.comglpbio.com |
| Cloned human oxytocin receptor | In vitro binding | 4.1 | - | patsnap.comacs.org |
| Wild-type human oxytocin receptor | In vitro binding | - | 5.8 | medchemexpress.commedchemexpress.com |
| [A318G]OTR | In vitro binding | - | 73 | medchemexpress.commedchemexpress.com |
Selectivity Profiling against Related Receptors (e.g., Human Arginine Vasopressin Receptors)
Selectivity is a crucial aspect of receptor pharmacology to ensure that a compound primarily targets the intended receptor without significant interactions with related receptors, such as the arginine vasopressin receptors (V1aR, V1bR, and V2R). This compound has demonstrated excellent selectivity against human arginine vasopressin receptors patsnap.comacs.org. Specifically, this compound shows selectivity to the OTR compared to the V1aR medchemexpress.commedchemexpress.com. One study reported a selectivity of > 500-fold against human oxytocin vs. vasopressin receptors nih.gov.
Ligand-Receptor Interaction Dynamics
The interaction between a ligand like this compound and its receptor, the OTR, involves dynamic processes including association and dissociation nih.govmdpi.com. These interactions are not static and can involve conformational changes in both the ligand and the receptor nih.govwikipedia.org. Molecular dynamics simulations and other in silico techniques can provide detailed insights into these interactions at an "all atoms" picture mdpi.com. Understanding the duration and stability of these interactions, including hydrogen bonds and hydrophobic interactions, is crucial for explaining a compound's activity mdpi.com. The binding of ligands to proteins involves complex dynamic transitions, where a flexible ligand can change conformation upon binding, and the protein's conformation and dynamics can also change to facilitate binding nih.gov.
Role of Specific Amino Acid Residues in Binding (e.g., Gly/Ala switch)
Specific amino acid residues within the oxytocin receptor play a critical role in the binding of ligands, including non-peptide antagonists like this compound. A "Gly/Ala switch" has been identified as contributing to the high-affinity binding of benzoxazinone-based non-peptide oxytocin receptor antagonists medchemexpress.comglpbio.comresearchgate.netuzh.ch. This suggests that the presence of either a Glycine or Alanine residue at a specific position in the receptor can influence the binding affinity of these types of antagonists. Studies involving amino acid sequence alignment and docking suggest that specific residues can fine-tune the binding of ligands researchgate.net. For instance, acidic amino acids at certain positions have been described as being involved in the binding of endogenous peptide agonists uzh.ch.
Mechanism of Action at the Cellular Level
This compound functions as an antagonist by modulating the signaling pathways initiated by the oxytocin receptor at the cellular level.
G Protein-Coupled Receptor (GPCR) Signaling Pathway Modulation
The oxytocin receptor is a transmembrane receptor belonging to the rhodopsin-type class I G-protein-coupled receptor (GPCR) superfamily glpbio.comnih.gov. GPCRs mediate cellular responses by coupling to heterotrimeric G proteins, which then affect intracellular signaling proteins wikipedia.orgnih.gov. The primary signaling pathway for the OTR in many tissues, such as the myometrium, is the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) pathway glpbio.comnih.gov. Oxytocin binding typically activates Gαq/11, leading to the cleavage of PIP2 into InsP3 and diacylglycerol (DAG), which in turn triggers calcium release from intracellular stores and activates protein kinase C (PKC) wikipedia.orgnih.gov.
As an antagonist, this compound blocks the action of oxytocin at the OTR. This means it prevents oxytocin from inducing the conformational changes in the receptor that are necessary for activating the associated G proteins and initiating downstream signaling cascades wikipedia.org. By occupying the binding site or allosterically modifying the receptor, this compound interferes with the normal GPCR signaling pathway modulation triggered by oxytocin, effectively inhibiting the cellular responses that would otherwise occur. While the Gq pathway is predominant, OTRs can also couple to other G proteins like Gs and Gi in some contexts nih.gov. This compound's antagonistic action would therefore impact these diverse signaling outputs modulated by the OTR.
This compound is a chemical compound that has been characterized in scientific literature, primarily in the context of its interaction with the oxytocin receptor. Research has explored its molecular properties, receptor binding affinity and selectivity, and its effects on intracellular signaling and downstream cellular processes, particularly in myometrial tissue.
Molecular and Receptor-Level Characterization of this compound
This compound is a non-peptide oxytocin receptor antagonist. Its molecular formula is C₃₃H₃₈N₄O₆, and its computed molecular weight is 586.7 g/mol . nih.gov It is also known by other identifiers, including the CAS number 162045-26-3 and PubChem CID 5311202. nih.gov
Studies have investigated the interaction of this compound with the human oxytocin receptor (hOTR). It has been reported to have a high affinity for the cloned human oxytocin receptor, with a Ki value of 4.1 nM. patsnap.com Another source indicates a Ki value of 4.8 and a Kd value of 5.8 nM for wild-type hOTR. medchemexpress.com this compound demonstrates selectivity for the oxytocin receptor over the arginine vasopressin V1a receptor (V1aR). patsnap.commedchemexpress.com One study reported a selectivity of 609-fold for hOTR versus hV1aR. physiology.org
Modifications to the structure of related oxytocin antagonists have been explored to improve pharmacokinetic profiles. For instance, incorporating a 5-fluoro substituent on the central benzoyl ring enhanced in vitro and in vivo potency but negatively impacted pharmacokinetics. patsnap.com Lipophilic substitution around the pyridine ring increased in vitro affinity but presented a metabolic liability in vivo. patsnap.com Approaches such as adding a cyclic constraint or incorporating trifluoromethyl groups were examined to prevent metabolism, with the latter showing some improvement in plasma pharmacokinetics in certain cases. patsnap.com
Research involving a mutant human oxytocin receptor, [A318G]OTR, identified Ala318 in helix 7 as a potential discriminator for high-affinity binding of benzoxazinone-based antagonists like this compound. researchgate.net this compound showed decreased affinity for the [A318G]OTR compared to the wild-type hOTR, with a Kd value of 73 nM for the mutant receptor. medchemexpress.com
Here is a summary of receptor binding data for this compound:
| Receptor Target | Species | Assay Type | Value | Unit | Reference |
| Oxytocin Receptor (OTR) | Human | Binding Affinity | 4.1 | nM | patsnap.com |
| Oxytocin Receptor (OTR) | Human | Ki | 4.8 | nM | medchemexpress.com |
| Oxytocin Receptor (OTR) | Human | Kd | 5.8 | nM | medchemexpress.com |
| [A318G]OTR | Human | Kd | 73 | nM | medchemexpress.com |
| OTR:V1aR Selectivity | Human | Selectivity Ratio | 609 | fold | physiology.org |
Intracellular Signal Transduction Pathways Affected
The oxytocin receptor is a G protein-coupled receptor (GPCR) that primarily signals through Gq and Gi protein-mediated cascades, leading to the hydrolysis of phosphoinositides. medchemexpress.com These pathways are involved in regulating various neuroendocrine and cognitive functions. medchemexpress.com
Intracellular Signal Transduction Pathways Affected (e.g., Ca2+ concentration)
Activation of oxytocin receptors can trigger intracellular signaling pathways, including those involving calcium ions (Ca2+). mdpi.comreumatologiaclinica.orgnih.gov Intracellular calcium acts as a crucial second messenger in various cell types, modulating hormonal regulation and cellular functions. mdpi.comreumatologiaclinica.org GPCRs, upon activation, can initiate signaling cascades that lead to the generation of cyclic AMP or the stimulation of phospholipase C. mdpi.commdpi.com Phospholipase C-mediated hydrolysis of phosphoinositides can influence intracellular calcium levels. medchemexpress.com
Calcium signaling involves a series of events linking external stimuli to intracellular responses through changes in cytoplasmic Ca2+ concentration. nih.gov This can involve the release of calcium from intracellular stores, such as the endoplasmic reticulum, and/or the influx of extracellular calcium through various channels. reumatologiaclinica.orgnih.gov The effects of intracellular Ca2+ are modulated by calcium/calmodulin-dependent protein kinase and protein kinase C. mdpi.com
While the direct effects of this compound on intracellular calcium concentration are not explicitly detailed in the provided search results, as an oxytocin receptor antagonist, it would be expected to block or attenuate the effects of oxytocin on these downstream signaling pathways, including those mediated by changes in intracellular Ca2+ levels. Studies on oxytocin's effects on myometrial tissue, which are antagonized by this compound, suggest an involvement of signal transduction pathways. nih.gov
Downstream Cellular Events and Proteomic Signatures (e.g., cytoskeletal function, energy metabolism proteins)
Research using proteomic analysis has investigated the longer-term effects of oxytocin and the oxytocin receptor antagonist this compound on the myometrial proteome. patsnap.comnih.gov In a study using human myometrial biopsies, treatment with oxytocin or this compound resulted in differences in the expression levels of several proteins. patsnap.comnih.gov
Identified proteins that showed altered levels after treatment included Annexin-A3, Osteoglycin, HSP70-protein 2, two isoforms of Cytokeratin 19, Desmin, EHD2, Protein disulfide isomerase A3, BIGH3, transgelin, thioredoxin reductase, triose phosphate (B84403) isomerase, pyruvate (B1213749) kinase, elongation factor 1gamma, and alpha-Actin-3. patsnap.comnih.gov
These proteins can be categorized into functional groups, including those associated with cytoskeletal function, contractile/oxidative stress, protein synthesis, extracellular matrix proteins, and energy metabolism. patsnap.comnih.gov The cytoskeleton is a crucial component of cells, involved in maintaining shape, cell division, and intracellular transport. oregonstate.education Energy metabolism encompasses the biochemical processes that release or store energy, involving enzymes and pathways like glycolysis and the breakdown of fatty acids and amino acids. libretexts.orgpressbooks.pubbritannica.com
Changes in the levels of proteins related to cytoskeletal function and energy metabolism suggest that this compound, by antagonizing the oxytocin receptor, can influence these downstream cellular processes in myometrial tissue. patsnap.comnih.gov Proteomic analysis provides a means to identify these broader cellular impacts resulting from receptor antagonism. dkfz.deproteomic-drug-discovery.com
Here is a table summarizing some of the proteins affected by this compound treatment and their associated functional categories:
| Protein Name | Functional Category | Reference |
| Cytokeratin 19 (2 isoforms) | Cytoskeletal function | patsnap.comnih.gov |
| Desmin | Cytoskeletal function | patsnap.comnih.gov |
| alpha-Actin-3 | Cytoskeletal function | patsnap.comnih.gov |
| Triose phosphate isomerase | Energy metabolism | patsnap.comnih.gov |
| Pyruvate kinase | Energy metabolism | patsnap.comnih.gov |
| Thioredoxin reductase | Contractile/Oxidative stress | patsnap.comnih.gov |
| Annexin-A3 | (Functional category not specified) | patsnap.comnih.gov |
| Osteoglycin | Extracellular matrix proteins | patsnap.comnih.gov |
| HSP70-protein 2 | (Functional category not specified) | patsnap.comnih.gov |
| EHD2 | (Functional category not specified) | patsnap.comnih.gov |
| Protein disulfide isomerase A3 | Protein synthesis | patsnap.comnih.gov |
| BIGH3 | Extracellular matrix proteins | patsnap.comnih.gov |
| transgelin | Contractile/Oxidative stress | patsnap.comnih.gov |
| elongation factor 1gamma | Protein synthesis | patsnap.comnih.gov |
Compound Information
L-372662 is a synthetic chemical compound. Its chemical structure and properties have been characterized. The molecular formula of this compound is C33H38N4O6, and its molecular weight is 586.68 g/mol . fda.govnih.gov It is described as an orally active non-peptide oxytocin (B344502) antagonist. medchemexpress.comglpbio.com
Structure Activity Relationship Sar Studies of L 372662 and Analogues
Methodological Approaches to SAR Elucidation
The elucidation of the structure-activity relationships for L-372662 and its analogues involves a multifaceted approach that integrates chemical synthesis with biological evaluation. The core of this process is the systematic modification of the compound's chemical structure and the subsequent assessment of how these changes affect its biological activity.
A primary technique in SAR studies is the iterative process of chemical synthesis and in vitro bioassays . Medicinal chemists synthesize a series of analogues by modifying specific regions of the parent molecule, such as the aromatic rings, the piperazine (B1678402) core, or the side chains. These modifications can include altering substituent patterns, introducing different functional groups, or changing the stereochemistry of chiral centers. Each new analogue is then tested in radioligand binding assays to determine its affinity for the target receptor and in functional assays to assess its antagonist potency.
Quantitative structure-activity relationship (QSAR) studies represent a more computational approach. By building mathematical models that correlate the physicochemical properties of the analogues with their biological activities, researchers can predict the activity of yet-to-be-synthesized compounds. This predictive capability helps to prioritize the synthesis of compounds that are most likely to have improved properties, thereby streamlining the drug discovery process.
Another key methodological approach is the use of pharmacophore modeling . This involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For a series of active compounds like the analogues of this compound, a pharmacophore model can be generated to guide the design of new molecules with a higher probability of binding to the target receptor.
Finally, fragment-based screening and R-group decomposition can be employed to systematically explore the chemical space around the this compound scaffold. By analyzing the contribution of different substituents (R-groups) at various positions on the core structure, it is possible to identify key interactions that govern receptor binding and functional activity.
Impact of Structural Modifications on Receptor Affinity and Selectivity
The affinity and selectivity of this compound analogues for the oxytocin (B344502) receptor are highly sensitive to structural modifications. Alterations to the molecule's substitution patterns and conformational flexibility can lead to significant changes in its pharmacological profile.
The nature and position of substituents on the aromatic rings of this compound analogues play a critical role in determining their receptor affinity and selectivity.
Lipophilic substitutions on the aromatic moieties can significantly influence the compound's interaction with the receptor's binding pocket. The introduction of hydrophobic groups can enhance binding affinity by engaging with hydrophobic residues within the receptor. However, increasing lipophilicity must be carefully balanced, as excessively high lipophilicity can lead to poor pharmacokinetic properties and off-target effects. The relationship between lipophilicity and receptor activity is often complex, with an optimal range for achieving high potency.
Fluoro substituents are a common bioisosteric replacement in medicinal chemistry due to fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds. The strategic placement of fluorine atoms can modulate a compound's metabolic stability, lipophilicity, and binding affinity. For instance, fluorination of an aromatic ring can block sites of metabolic oxidation, thereby increasing the compound's half-life. Furthermore, the electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with the receptor.
The following interactive table illustrates the hypothetical effect of different substituents on the receptor affinity of this compound analogues.
| Analogue | Substituent (R) | Receptor Affinity (Ki, nM) |
| This compound | H | 10.5 |
| Analogue 1 | 4-CH3 | 8.2 |
| Analogue 2 | 4-Cl | 5.1 |
| Analogue 3 | 4-F | 3.7 |
| Analogue 4 | 4-OCH3 | 12.3 |
| Analogue 5 | 3-F | 6.8 |
Note: The data in this table is representative and for illustrative purposes.
The three-dimensional shape, or conformation, of a ligand is crucial for its ability to bind to a receptor. Conformational analysis of this compound and its analogues helps in understanding the preferred spatial arrangement of the molecule when it interacts with the oxytocin receptor. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling are used to determine the low-energy conformations of these molecules. A molecule that can readily adopt the bioactive conformation required for receptor binding is likely to exhibit higher affinity.
Ligand efficiency (LE) is a metric used to assess the binding energy per atom of a molecule. It is a valuable tool in lead optimization as it helps in identifying compounds that achieve high affinity with a lower molecular weight. The formula for ligand efficiency is:
LE = (ΔG / N)
where ΔG is the binding free energy and N is the number of non-hydrogen atoms. A higher LE value is generally desirable, as it suggests a more efficient use of the molecule's atoms in binding to the target. By optimizing for ligand efficiency, medicinal chemists can design smaller, more "drug-like" molecules with improved pharmacokinetic properties.
Design of Next-Generation Antagonists Based on this compound Template
The SAR data gathered from studies on this compound and its analogues provide a roadmap for the design of next-generation antagonists with improved therapeutic profiles. The goal is to develop compounds with enhanced potency, greater selectivity for the oxytocin receptor over related vasopressin receptors, and better oral bioavailability.
The design of these new antagonists often involves a scaffold-hopping approach, where the core structure of this compound is modified or replaced with a different chemical scaffold that maintains the key pharmacophoric features required for activity. This can lead to the discovery of novel chemical series with distinct intellectual property and potentially improved properties.
Furthermore, insights from the SAR studies guide the optimization of substituents . For example, if it is determined that a fluoro substituent at a specific position enhances affinity and metabolic stability, this feature will be incorporated into the design of new analogues. Similarly, if a particular lipophilic group is found to be optimal for potency, it will be retained or further refined in subsequent generations of compounds.
Computational tools, including molecular docking and free energy perturbation (FEP) calculations, are increasingly used to predict the binding affinity of designed molecules before they are synthesized. This in silico screening allows for the prioritization of the most promising candidates, accelerating the discovery of superior next-generation antagonists based on the this compound template.
Preclinical Pharmacological Applications and Research Models
In Vitro Pharmacological Characterization in Tissue Models
In vitro studies are crucial for understanding the direct effects of L-372662 on target tissues, such as smooth muscle cells, which are known to express oxytocin (B344502) receptors. medchemexpress.cominnoprot.comnih.gov
Assessment of Antagonistic Potency in Functional Assays
This compound has been assessed for its ability to antagonize oxytocin-induced responses in functional assays. It has demonstrated good potency in inhibiting oxytocin-induced contractions in tissue models. For instance, studies using cloned human oxytocin receptors have reported a Ki value of 4.1 nM for this compound, indicating high binding affinity. nih.govacs.orgacs.org Another source reports a Ki value of 4.9 nM for human oxytocin receptor affinity. nih.gov The compound has also shown potent and concentration-dependent inhibition of oxytocin-induced intracellular Ca2+ increase and hyperplasia in human uterine smooth muscle cells (USMC). nih.gov
The antagonistic potency of this compound against oxytocin-induced contractions has been quantified in various preparations. In late gestation pregnant rhesus monkeys, this compound demonstrated potency as an antagonist of oxytocin-induced uterine contractions with an AD50 of 36 micrograms/kg. medchemexpress.comnih.gov
In Vivo Research Models and Applications (excluding clinical trials)
In vivo studies utilize living organisms to investigate the effects of this compound in a more complex biological context, providing insights into its activity and potential applications beyond in vitro findings. researchgate.net
Animal Models for Studying Oxytocin System Modulation
Various animal models, including rats and rhesus monkeys, have been employed to study the effects of this compound on the oxytocin system. nih.govnih.govacs.orgpreprints.orgsenescence.info this compound has demonstrated good potency in vivo in rats, with an intravenous AD50 of 0.71 mg/kg. nih.govacs.orgacs.org Rhesus monkeys have been utilized as a model due to the high homology of their oxytocin receptor to the human receptor, making them a relevant model for evaluating compounds targeting this system. researchgate.net
Preclinical Efficacy Studies in Relevant Biological Processes
Preclinical efficacy studies have investigated the effects of this compound in biological processes where the oxytocin system plays a significant role, such as uterine activity in pregnant models. innoprot.comnih.govcenmed.comacs.org this compound has been shown to be an antagonist of oxytocin-induced uterine contractions in late gestation pregnant rhesus monkeys. medchemexpress.comnih.gov
Investigative Use as a Research Tool
Beyond its potential therapeutic applications, this compound is also utilized as a research tool to investigate the roles of the oxytocin system in various physiological and behavioral processes. apexbt.com Its ability to selectively antagonize the oxytocin receptor makes it a valuable probe for studying the implications of oxytocin signaling in different biological contexts. guidetopharmacology.org
Compound Information
| Compound Name | PubChem CID |
| This compound | 5311202 |
| Oxytocin | 439309 |
Interactive Data Table: In Vitro Potency of this compound
| Assay | Target | Species | Ki (nM) | Citation |
| Binding Assay | Cloned human oxytocin receptor | Human | 4.1 | nih.govacs.orgacs.org |
| Binding Assay | Human oxytocin receptor | Human | 4.9 | nih.gov |
| Functional Assay (Ca2+ increase/hyperplasia) | Human uterine smooth muscle cells | Human | Potent inhibition | nih.gov |
Interactive Data Table: In Vivo Potency of this compound
| Model | Species | Response | AD50 | Citation |
| Oxytocin-induced contractions (IV) | Rat | Antagonism | 0.71 mg/kg | nih.govacs.orgacs.org |
| Oxytocin-induced uterine contractions | Pregnant Rhesus Monkey | Antagonism | 36 micrograms/kg | medchemexpress.comnih.gov |
Advanced Research Methodologies and Future Directions
Computational Modeling and Simulation Studies
Computational modeling and simulation studies play a crucial role in modern drug discovery and development by providing insights into the interaction of ligands with their target receptors. um.edu.mtarxiv.orgjasss.orgresearchgate.net These methods can predict binding modes, affinities, and the dynamic behavior of molecular systems, guiding the design and optimization of potential drug candidates.
In Silico Prediction of Binding and Activity
In silico methods encompass a range of computational approaches used to predict the biological activity and binding characteristics of compounds based on their molecular structures. nih.gov These predictions can help prioritize compounds for synthesis and experimental testing, significantly accelerating the drug discovery process. L-372662 has been characterized in terms of its binding affinity to the human oxytocin (B344502) receptor (hOTR), with a reported Ki value of 4.8 nM. medchemexpress.comglpbio.com Its Kd value for wild-type hOTR is 5.8 nM. medchemexpress.comglpbio.com Studies have also investigated its selectivity against other receptors, such as the vasopressin V1a receptor, demonstrating selectivity of this compound to OTR:V1aR. medchemexpress.comglpbio.comphysiology.org This in silico characterization of binding and activity is crucial for understanding the compound's pharmacological profile.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops predictive models linking the chemical structure of compounds to their biological activity. neovarsity.orgfrontiersin.orgmdpi.comsddn.es By analyzing a dataset of compounds with known structures and activities, QSAR models identify structural features and physicochemical properties that are important for activity. These models can then be used to predict the activity of new, untested compounds. neovarsity.org While specific QSAR studies focused solely on this compound were not detailed in the search results, QSAR modeling is a common approach used in the optimization of lead compounds, including oxytocin receptor antagonists, to improve their potency, selectivity, and pharmacokinetic properties. sddn.es The development of this compound and related pyridines involved studies aimed at improving pharmacokinetic profiles and oral bioavailability, suggesting that structure-activity relationships were explored during its development. patsnap.comphysiology.org
Proteomic and Biomarker Discovery Studies
Proteomics, the large-scale study of proteins, provides valuable insights into the cellular mechanisms affected by drug treatment. nih.govlih.lunih.gov By analyzing changes in protein expression or modification, researchers can identify pathways modulated by a compound and discover potential biomarkers of its activity or target engagement. lih.lujci.orgthermofisher.comwikipedia.org
Identification of Protein Changes Associated with Oxytocin Antagonism
Studies investigating the effect of oxytocin and oxytocin receptor antagonists on the proteome can reveal the downstream protein changes associated with receptor modulation. One study examined the effect of oxytocin and the oxytocin antagonist L-372,662 on the human myometrial proteome. nih.govpatsnap.com The study exposed human myometrial biopsies to oxytocin or L-372,662 and analyzed protein changes using two-dimensional gel electrophoresis and mass spectrometry. nih.govpatsnap.com
The identified proteins that showed differences after treatment with oxytocin or L-372,662 included:
Annexin-A3 nih.govpatsnap.com
Osteoglycin nih.govpatsnap.com
HSP70-protein 2 nih.govpatsnap.com
Cytokeratin 19 (2 isoforms) nih.govpatsnap.com
Desmin nih.govpatsnap.com
EHD2 nih.govpatsnap.com
Protein disulfide isomerase A3 nih.govpatsnap.com
BIGH3 nih.govpatsnap.com
Transgelin nih.govpatsnap.com
Thioredoxin reductase nih.govpatsnap.com
Triose phosphate (B84403) isomerase nih.govpatsnap.com
Pyruvate (B1213749) kinase nih.govpatsnap.com
Elongation factor 1gamma nih.govpatsnap.com
Alpha-Actin-3 nih.govpatsnap.com
These proteins were categorized into five groups based on their function: cytoskeletal function, contractile/oxidative stress, protein synthesis, extracellular matrix proteins, and energy metabolism. nih.govpatsnap.com This proteomic analysis demonstrated that oxytocin has longer-term effects on the myometrial proteome and that these changes can be influenced by an oxytocin receptor antagonist like L-372,662. nih.govpatsnap.com
Exploration of Potential Biomarkers for Target Engagement
Biomarkers for target engagement are indicators that demonstrate that a drug has bound to its intended molecular target and modulated its activity. eledon.comevotec.comcertara.comnih.govnih.gov The proteomic changes identified in studies like the one on human myometrium can serve as potential biomarkers for the target engagement of oxytocin receptor antagonists such as L-372,662. nih.govpatsnap.comcresset-group.com Changes in the levels or modifications of proteins involved in cytoskeletal function, contractility, or energy metabolism in response to L-372,662 treatment could indicate that the compound is effectively engaging the oxytocin receptor and altering downstream signaling pathways. nih.govpatsnap.com Further research is needed to validate these protein changes as reliable biomarkers for this compound's activity in relevant tissues or biological fluids. wikipedia.orgcresset-group.commedrxiv.orgbepress.com
Identified Proteins and Functional Categories
| Protein Name | Functional Category |
| Annexin-A3 | Cytoskeletal function, other |
| Osteoglycin | Extracellular matrix proteins |
| HSP70-protein 2 | Contractile/oxidative stress, other |
| Cytokeratin 19 | Cytoskeletal function |
| Desmin | Cytoskeletal function |
| EHD2 | Cytoskeletal function |
| Protein disulfide isomerase A3 | Protein synthesis, other |
| BIGH3 | Extracellular matrix proteins |
| Transgelin | Cytoskeletal function |
| Thioredoxin reductase | Contractile/oxidative stress |
| Triose phosphate isomerase | Energy metabolism |
| Pyruvate kinase | Energy metabolism |
| Elongation factor 1gamma | Protein synthesis |
| Alpha-Actin-3 | Cytoskeletal function |
Development of Research Probes and Tool Compounds
The development of specific and high-affinity ligands is crucial for studying receptor systems. This compound, as a non-peptide OTR antagonist, serves as a foundation for creating such research tools. Its well-characterized binding profile and activity make it a suitable scaffold for developing probes to investigate OTR in various biological contexts. medchemexpress.compatsnap.com
Synthesis and Characterization of Labeled Analogues (e.g., radiolabeled, fluorescent)
To facilitate detailed studies of OTR binding and distribution, labeled analogues of antagonists like this compound are synthesized and characterized. Radiolabeled ligands, such as those incorporating isotopes like Iodine-125, are widely used in receptor binding assays and autoradiography to quantify receptor density and affinity in tissue samples. frontiersin.org Fluorescently labeled analogues can be employed for live-cell imaging, allowing for the visualization of receptor localization, trafficking, and real-time interactions with the ligand nih.govnih.govarvojournals.org. The synthesis of these labeled analogues requires careful chemical modification of the parent compound, this compound, while preserving its affinity and selectivity for the OTR. Subsequent characterization involves confirming the chemical structure and verifying that the labeling does not significantly alter the binding properties compared to the unlabeled compound.
Applications in Receptor Localization and Occupancy Studies
Labeled analogues of this compound are instrumental in precisely determining the location and abundance of OTRs in different tissues and cell types. Techniques such as receptor autoradiography using radiolabeled this compound can provide detailed maps of OTR distribution in the brain and peripheral organs. frontiersin.org In vitro studies using labeled this compound can quantify receptor density and assess the binding affinity of novel compounds in development. biorxiv.org Furthermore, these labeled probes can be used in receptor occupancy studies, which are essential for understanding the pharmacodynamics of OTR antagonists. By measuring the extent to which a drug occupies its target receptor in a living system, researchers can correlate receptor occupancy with observed pharmacological effects. This is particularly important for this compound, as its ability to antagonize oxytocin's actions is directly related to its binding to the OTR. medchemexpress.compatsnap.com Studies have utilized oxytocin receptor antagonists like this compound to characterize uterine contractions, highlighting their utility in understanding receptor function in specific physiological contexts. patsnap.comphysiology.org
Comparative Analysis with Other Oxytocin Antagonists (e.g., Atosiban, L-368,899, L-371,257, SSR126768A)
This compound is one among several oxytocin receptor antagonists developed for research and potential therapeutic applications. Comparing its pharmacological profile with other known antagonists, such as Atosiban, L-368,899, L-371,257, and SSR126768A, highlights its specific advantages and applications as a research tool.
Atosiban is a peptide antagonist that has been approved for clinical use as a tocolytic agent to inhibit preterm labor wikipedia.orgmedznat.runih.gov. While effective, its peptide nature necessitates intravenous administration and can be associated with a shorter half-life compared to non-peptide antagonists. mims.com
L-368,899 is another non-peptide OTR antagonist that has been investigated. It is orally bioavailable and has shown good selectivity for the OTR over vasopressin receptors. tocris.comwikipedia.orgcenmed.com Research indicates that L-368,899 can penetrate the blood-brain barrier, making it useful for studying the central effects of oxytocin. wikipedia.org
L-371,257 is also a non-peptide antagonist and was among the early orally bioavailable compounds developed. wikipedia.orgtocris.com It demonstrates high selectivity for the oxytocin receptor over vasopressin receptors. wikipedia.orgtocris.com However, it has been noted to have poor penetration of the blood-brain barrier, leading to peripheral selectivity. wikipedia.org
SSR126768A is a non-peptide antagonist that has also been studied for its OTR antagonist activity. science.govzhanggroup.orgzhanggroup.orgnih.gov Comparisons of selectivity profiles reveal variations among these compounds. For instance, studies have compared the selectivity of this compound, SSR126768A, and other antagonists for the human OTR versus the human V1a receptor, showing differing degrees of selectivity. physiology.org this compound has demonstrated good selectivity for OTR:V1aR. medchemexpress.com
The comparative analysis often involves examining parameters such as binding affinity (Ki or Kd), functional potency (e.g., IC50 or pA2), selectivity against related receptors (particularly vasopressin receptors), oral bioavailability, and blood-brain barrier penetration. This compound is characterized by a high affinity for the human OTR (Ki value of 4.8 nM, Kd of 5.8 nM for wild-type hOTR) and good oral bioavailability. medchemexpress.compatsnap.com Its selectivity profile, while good, can differ from other antagonists, which influences its suitability for specific research applications. medchemexpress.comphysiology.org The development of this compound and related benzoxazinone-based antagonists has also provided insights into the structural determinants of high-affinity binding to the OTR, including the role of specific amino acid residues like Ala318 in the human OTR. nih.gov
Here is a table summarizing some key comparative data for these oxytocin antagonists:
| Compound | Type | Oral Bioavailability | Blood-Brain Barrier Penetration | hOTR Affinity (Ki/Kd) | Selectivity (vs. Vasopressin Receptors) | Primary Use/Status | PubChem CID |
| This compound | Non-peptide | Good | Not explicitly stated in search results | Ki=4.8 nM, Kd=5.8 nM (hOTR) medchemexpress.com | Selective for OTR:V1aR medchemexpress.com | Research Tool, Investigative patsnap.comcuhk.edu.cn | 5311202 |
| Atosiban | Peptide | Poor (IV admin) | Crosses placenta nih.gov | Competitive antagonist medznat.ru | Competitive V/OTR antagonist wikipedia.org | Tocolytic (Approved) wikipedia.orgnih.gov | 5311010 |
| L-368,899 | Non-peptide | High | Rapid, selective accumulation in limbic system wikipedia.org | IC50=8.9 nM (rat uterus), 26 nM (human uterus) cenmed.com | >40-fold over V1a/V2 (rat) tocris.com | Research Tool, Discontinued in Phase 1 wikipedia.orgidrblab.net | 132857 |
| L-371,257 | Non-peptide | Good | Poor | Ki=4.6 nM (hOTR) tocris.com | >800-fold over V1a/V2 (human) wikipedia.orgtocris.com | Research Tool wikipedia.org | 6918320 |
| SSR126768A | Non-peptide | Not explicitly stated in search results | Not explicitly stated in search results | Kd=3.39 nM, Ki=143.0 nM (hOTR) zhanggroup.orgzhanggroup.org | Varies by species (e.g., 95-fold hOTR vs hV1aR) physiology.org | Research Tool nih.gov | 10461270 |
This comparative analysis underscores the diverse properties of OTR antagonists and highlights the specific utility of this compound as a research tool with good potency and oral bioavailability, contributing to the ongoing efforts to understand the multifaceted roles of the oxytocin system. medchemexpress.compatsnap.comresearchgate.net
Q & A
Q. What is the molecular mechanism of L-372662 as a non-peptide oxytocin receptor (OTR) antagonist, and how does its selectivity compare to related receptors?
this compound binds competitively to the oxytocin receptor, with a Ki value of 4.8 nM, indicating high affinity. Its selectivity is demonstrated by a Kd of 5.8 nM for wild-type hOTR versus 73 nM for the [A318G]OTR mutant, suggesting structural specificity. Researchers should validate selectivity using receptor panels (e.g., vasopressin receptors) and functional assays (e.g., calcium mobilization or GTPγS binding) to rule off-target effects .
Q. How can researchers validate the purity and stability of this compound in experimental settings?
Purity (≥98%) and stability should be confirmed via HPLC or LC-MS prior to use. For longitudinal studies, stability under storage conditions (e.g., temperature, solvent) must be assessed. Batch-to-batch variability can be minimized by sourcing from certified suppliers and including internal controls (e.g., reference standards) in assays .
Q. What in vitro models are appropriate for preliminary screening of this compound’s antagonistic activity?
Use cell lines expressing recombinant human OTR (e.g., HEK293 or CHO-K1). Measure inhibition of oxytocin-induced signaling (e.g., IP3 accumulation, ERK phosphorylation) with dose-response curves. Include positive controls (e.g., atosiban) and negative controls (vehicle-only) to validate assay robustness .
Advanced Research Questions
Q. How should researchers design dose-response experiments to account for this compound’s non-linear pharmacokinetics in vivo?
Employ staggered dosing regimens in animal models, accounting for bioavailability and half-life. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with receptor occupancy. For example, measure oxytocin-mediated uterine contractions in rodents pre- and post-administration, adjusting for interspecies metabolic differences .
Q. What strategies resolve contradictions in this compound’s efficacy data across different experimental systems?
Discrepancies (e.g., in vitro vs. in vivo efficacy) may arise from receptor density, tissue-specific signaling, or metabolite interference. Address these by:
Q. How can researchers optimize protocols for combining this compound with other receptor modulators in complex physiological studies?
Apply factorial experimental design to test combinatorial effects. For example, pair this compound with vasopressin receptor antagonists to study cross-talk in social behavior models. Use isobolographic analysis to distinguish additive vs. synergistic effects. Ensure statistical power by calculating sample sizes a priori .
Methodological Considerations
Q. Table 1: Key Pharmacological Parameters of this compound
| Parameter | Value | Experimental Context | Reference |
|---|---|---|---|
| Ki (OTR antagonism) | 4.8 nM | Competitive binding assay | |
| Kd (wild-type hOTR) | 5.8 nM | Radioligand displacement | |
| Kd ([A318G]OTR mutant) | 73 nM | Mutational receptor analysis | |
| Selectivity (OTR:V R) | >10-fold | Receptor panel screening | |
| Purity | ≥98% | HPLC/LC-MS validation |
Data Contradiction Analysis Framework
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
